JWH 398 8-氯萘异构体

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

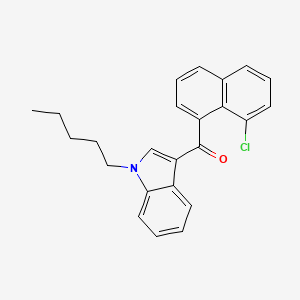

(8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is a synthetic cannabinoid that has gained significant attention in recent years due to its potential therapeutic and toxic effects. It is a potent agonist of the cannabinoid receptor CB1 and CB2, which are involved in various physiological processes, including pain sensation, appetite, and immune function.

科学研究应用

(8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone has been extensively studied for its applications in various fields:

Chemistry: Used as a reference standard in analytical chemistry for the detection and quantification of synthetic cannabinoids.

Biology: Studied for its effects on cannabinoid receptors and its potential as a tool for understanding receptor-ligand interactions.

Medicine: Investigated for its potential therapeutic effects, including pain management and anti-inflammatory properties.

Industry: Utilized in the development of new synthetic cannabinoids for research and forensic applications.

作用机制

Target of Action

The primary targets of JWH 398 8-chloronaphthyl isomer are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.

Mode of Action

JWH 398 8-chloronaphthyl isomer acts as an agonist at both the CB1 and CB2 receptors . This means it binds to these receptors and activates them. It has mild selectivity for CB1 with a Ki of 2.3 nM and 2.8 nM at CB2 . The activation of these receptors leads to changes in cellular activity, ultimately resulting in the compound’s effects.

Result of Action

The molecular and cellular effects of JWH 398 8-chloronaphthyl isomer’s action are likely to be diverse, given the wide range of physiological processes regulated by the endocannabinoid system. As a cannabinoid receptor agonist, it may have analgesic effects, among others . .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone typically involves the reaction of 1-pentyl-1H-indole with 8-chloro-1-naphthaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, like dimethylformamide (DMF). The mixture is then heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of (8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions

(8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly at the chlorine atom, using nucleophiles like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of methoxy derivatives.

相似化合物的比较

Similar Compounds

JWH 018: Another synthetic cannabinoid with a similar structure but without the chlorine substitution on the naphthyl ring.

JWH 073: Similar to JWH 018 but with a different alkyl chain length.

AM-2201: A fluorinated analog of JWH 018 with higher potency.

Uniqueness

(8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone is unique due to the presence of the chlorine atom on the naphthyl ring, which affects its binding affinity and selectivity for cannabinoid receptors. This structural modification can lead to differences in its pharmacological profile and potential therapeutic applications .

生物活性

(8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone, also known by its CAS number 1366067-88-0, is a synthetic cannabinoid that has garnered attention in pharmacological research due to its potential interactions with the endocannabinoid system. This compound is structurally related to other synthetic cannabinoids, particularly JWH-018, and is characterized by its complex molecular structure, which includes a chlorinated naphthalene ring and an indole moiety.

| Property | Value |

|---|---|

| Molecular Formula | C24H22ClNO |

| Molecular Weight | 375.89 g/mol |

| IUPAC Name | (8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |

| SMILES | CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C=CC(=C4)Cl |

(8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone acts primarily as a selective agonist for the cannabinoid receptors CB1 and CB2. These receptors are part of the endocannabinoid system, which plays a crucial role in various physiological processes including pain modulation, appetite regulation, and mood stabilization. Research indicates that this compound may exhibit a higher binding affinity for CB1 receptors compared to natural cannabinoids like THC, leading to enhanced psychoactive effects.

Pharmacological Effects

Studies have demonstrated several pharmacological effects associated with (8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone:

- Analgesic Effects : It has been shown to reduce pain responses in animal models, suggesting potential applications in pain management.

- Sedative Properties : Behavioral assays indicate that this compound may induce sedation and hypothermia in rodents, which are indicative of central nervous system depressant activity.

Toxicological Profile

While the therapeutic potential is notable, the toxicological profile remains a concern. Reports indicate that synthetic cannabinoids can lead to severe adverse effects, including:

- Cardiovascular Issues : Increased heart rate and hypertension have been observed following administration.

- Psychotic Symptoms : Users have reported experiences of anxiety, paranoia, and hallucinations.

Study 1: Pharmacokinetics in Mice

A study investigated the pharmacokinetics of (8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone in mice exposed to smoke from herbal products containing this compound. The results indicated:

- Blood concentrations ranged from 54–166 ng/mL.

- Brain concentrations were significantly higher at 316–708 ng/g.

These findings suggest rapid absorption and distribution within the central nervous system, correlating with observed behavioral changes such as hypothermia and catalepsy .

Study 2: Comparative Analysis with JWH-018

Comparative studies with JWH-018 revealed that (8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone exhibited similar but distinct pharmacological profiles. While both compounds activate CB1 receptors effectively, variations in their molecular structures lead to differences in potency and side effect profiles. For instance, (8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone was found to produce more pronounced sedative effects compared to JWH-018 .

属性

IUPAC Name |

(8-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClNO/c1-2-3-6-15-26-16-20(18-11-4-5-14-22(18)26)24(27)19-12-7-9-17-10-8-13-21(25)23(17)19/h4-5,7-14,16H,2-3,6,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZLCJWHUCAXUOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=C3C(=CC=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017322 |

Source

|

| Record name | JWH-398 8-Chloronaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1366067-88-0 |

Source

|

| Record name | JWH-398 8-Chloronaphthyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。